5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine
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Overview
Description
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 4-fluoronaphthalene-1-carboxylic acid: This can be achieved by the halogenation of naphthalene followed by carboxylation.
Conversion to 4-fluoronaphthalen-1-ylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Cyclization to form the imidazole ring: The final step involves the cyclization of the amine with appropriate reagents to form the imidazole ring.
Industrial Production Methods
Industrial production of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with varying degrees of hydrogenation.
Scientific Research Applications
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine, including the presence of a fluorinated aromatic ring and a heterocyclic moiety.
2-Pyrimidinamine, 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl): Another compound with a similar structure, featuring a fluorinated naphthalene ring.
Uniqueness
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a fluorinated naphthalene ring with an imidazole moiety makes it a versatile compound for various applications.
Properties
CAS No. |
650626-12-3 |
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Molecular Formula |
C13H10FN3 |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H10FN3/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H3,15,16,17) |
InChI Key |
YBJDADCDUBPXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(N3)N |
Origin of Product |
United States |
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